Gondoate

Description

Properties

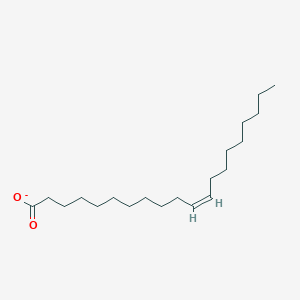

Molecular Formula |

C20H37O2- |

|---|---|

Molecular Weight |

309.5 g/mol |

IUPAC Name |

(Z)-icos-11-enoate |

InChI |

InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h9-10H,2-8,11-19H2,1H3,(H,21,22)/p-1/b10-9- |

InChI Key |

BITHHVVYSMSWAG-KTKRTIGZSA-M |

SMILES |

CCCCCCCCC=CCCCCCCCCCC(=O)[O-] |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCCC(=O)[O-] |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCC(=O)[O-] |

Origin of Product |

United States |

Foundational Research on Gondoate Chemistry

Historical Context and Evolution of Gondoate Research Perspectives

The journey into understanding this compound chemistry began with the discovery of its parent molecule, gondoic acid. In 1927, the German chemist Klenk successfully isolated this monounsaturated omega-9 fatty acid from the cerebrosides of brain tissue. gerli.com Early research focused on identifying its natural sources, revealing its presence in a variety of plant oils, most notably jojoba oil, as well as in rapeseed (canola) oil and nuts. healthmatters.ioatamanchemicals.com

Initially, the research perspective on gondoic acid and its esters, collectively known as gondoates, was primarily centered on their characterization as components of natural lipids. However, this perspective has significantly evolved over the decades. Researchers began to uncover the potential of gondoic acid as a valuable oleochemical for industrial applications. For instance, its presence in high quantities in the seed oil of Lunaria annua (honesty), alongside erucic acid, pointed towards its utility in the production of high-temperature lubricants and engineering nylons. gerli.com

More recently, the focus has expanded to include the biological significance and advanced material applications of this compound. Studies have investigated its role as a biomarker for certain metabolic conditions and its potential anti-inflammatory properties. healthmatters.iomedchemexpress.com The evolution of analytical techniques has further propelled research, allowing for more precise identification and quantification of this compound and its derivatives in complex biological and industrial samples.

Nomenclature and Structural Variants of this compound and Gondoic Acid Derivatives in Academic Literature

The systematic naming of this compound and its derivatives follows the nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC) for fatty acids and esters. libretexts.orgqmul.ac.ukqmul.ac.uk The parent fatty acid, gondoic acid, is systematically named (11Z)-icos-11-enoic acid. nih.gov The "(11Z)" designation indicates that the double bond is located at the 11th carbon atom from the carboxyl group and has a cis configuration.

A "this compound" is an ester formed from gondoic acid and an alcohol. The name of the ester is derived by stating the name of the alkyl or aryl group from the alcohol followed by the name of the parent acid with the "-ic acid" ending replaced by "-oate". libretexts.orgwikipedia.org For example, the ester of gondoic acid and methanol (B129727) would be methyl this compound.

A variety of this compound derivatives have been documented in academic literature, primarily as components of natural oils or as synthesized for specific research purposes. These variants differ in the alcohol group attached to the gondoic acid backbone.

Table 1: Examples of this compound Structural Variants

| Compound Name | Systematic Name | Alcohol Moiety |

| Methyl this compound | Methyl (11Z)-icos-11-enoate | Methanol |

| Ethyl this compound | Ethyl (11Z)-icos-11-enoate | Ethanol |

| Oleyl this compound | (9Z)-Octadecen-1-yl (11Z)-icos-11-enoate | Oleyl alcohol |

Interdisciplinary Significance of this compound in Contemporary Chemical Sciences

The significance of this compound and its derivatives extends across multiple disciplines within the chemical sciences, from materials science and polymer chemistry to analytical and green chemistry.

Detailed Research Findings:

In the realm of polymer chemistry , gondoic acid and its esters are valuable building blocks for creating new polymeric materials. sim2.be Their long-chain structure can be leveraged to synthesize polyesters and polyamides with specific properties. For example, the oxidative cleavage of gondoic acid derivatives can produce monomers for specialty polymers. Research has also explored the use of fatty acid esters in the synthesis of poly(ortho esters), a class of biodegradable polymers with applications in drug delivery. nih.gov Furthermore, polymers bearing activated esters are utilized for post-polymerization modification to create functional polymers, a technique applicable to this compound derivatives. mdpi.comnih.gov

In materials science , this compound esters are being investigated as phase change materials (PCMs) for thermal energy storage. researchgate.netresearchgate.netmdpi.compurdue.edu PCMs absorb and release large amounts of energy at a constant temperature during their phase transition (solid to liquid and vice versa). The long hydrocarbon chains of this compound esters give them suitable thermal properties for applications in areas such as smart textiles and energy-efficient buildings.

From a green chemistry perspective, gondoates are of interest as renewable and biodegradable alternatives to petroleum-based products. Their use in the formulation of bio-lubricants is a key area of research. stle.orglube-media.commdpi.comwur.nluctm.edursc.org The lubricating properties of these esters, combined with their environmental benefits, make them attractive for a range of industrial applications.

In analytical chemistry , the accurate identification and quantification of this compound and its derivatives are crucial for quality control in food and industrial products, as well as for biomarker research. healthmatters.iobiorxiv.orgdntb.gov.uaresearchgate.netalamarbio.comnordicbioscience.com Techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are standard methods for analyzing these compounds. researchgate.netmdpi.commdpi.comeuropa.eujeol.com These methods allow for the separation and identification of individual fatty acid esters within complex mixtures.

Table 2: Analytical Techniques for this compound Characterization

| Technique | Application |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile derivatives of this compound (e.g., methyl esters) in complex mixtures. Provides structural information based on fragmentation patterns. mdpi.comeuropa.eu |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of the precise molecular structure of this compound and its derivatives, including the position and stereochemistry of the double bond. researchgate.netmdpi.com |

Compound Names Mentioned in this Article

this compound

Gondoic acid

(11Z)-Icos-11-enoic acid

Erucic acid

Methyl this compound

Ethyl this compound

Oleyl this compound

Methanol

Ethanol

Oleyl alcohol

Polyesters

Polyamides

Poly(ortho esters)

Advanced Synthetic Methodologies and Chemical Derivatization of Gondoate

Classical Chemical Synthesis Approaches to Gondoate and its Esters

Classical chemical synthesis provides established methods for the production of this compound and its esters, often involving multi-step reactions and functional group transformations.

Esterification Reactions for this compound Formation

Esterification is a fundamental reaction for forming this compound esters from gondoic acid and an alcohol. This process typically involves the reaction of the carboxyl group of gondoic acid with the hydroxyl group of an alcohol, often catalyzed by an acid. While general principles of fatty acid esterification apply, specific conditions and catalysts may be optimized depending on the desired this compound ester and scale of synthesis. For instance, the synthesis of gondoyl dimethyl amidopropyl betaine (B1666868) (GDAB), a betaine zwitterionic surfactant, involves the reaction of gondoic acid with N,N-dimethyl-1,3-propylenediamine, followed by reaction with sodium chloroacetate. researchgate.net This highlights how gondoic acid serves as a direct natural fatty acid precursor for the synthesis of complex derivatives via controlled chemical reactions.

Precursor Synthesis and Functional Group Transformations

The synthesis of gondoic acid itself, when not directly extracted from natural sources, may involve the synthesis of appropriate precursors and subsequent functional group transformations. One route for synthesizing long-chain ω-amino acids, which can be related to fatty acid derivatives, starts from monounsaturated natural fatty acids and involves converting them into unsaturated α-ω-diacids or diesters via reactions like homometathesis or fermentation. google.com While this patent focuses on ω-amino acids, it illustrates the concept of using natural unsaturated fatty acids as starting materials and employing reactions that modify the carbon chain and introduce new functional groups.

Oxidative degradation of unsaturated fatty acids is a known route for producing diacids. google.com However, controlled oxidation conditions are crucial to obtain aldehyde-acids, which serve as precursors for ω-amino acids. google.com Functional group transformations, such as oxidation, are potent strategies for enriching chemical diversity in synthesis. rsc.org K2RuO4-mediated oxidation, for example, enables the in situ generation of carboxylic acids from alcohols and nitriles from primary amines under mild conditions. rsc.org While not specific to this compound synthesis, these examples demonstrate the types of functional group transformations that could potentially be employed in a multi-step chemical synthesis of this compound or its analogs starting from smaller precursors.

Enzymatic and Biocatalytic Routes for this compound Synthesis and Modification

Enzymatic and biocatalytic methods offer environmentally friendly and highly selective alternatives for the synthesis and modification of this compound. Lipases and genetic engineering of organisms are key approaches in this domain.

Lipase-Catalyzed this compound Production

Lipases (triacylglycerol acylhydrolases) are versatile enzymes that catalyze the hydrolysis of ester bonds in triglycerides. scielo.br Under specific conditions, particularly in low water environments, lipases can reverse this reaction and catalyze esterification, interesterification, alcoholysis, and acidolysis, making them valuable biocatalysts for fatty acid ester synthesis and modification. scielo.brresearchgate.netthieme-connect.com

Lipase-catalyzed hydrolysis of oils rich in gondoic acid, such as Camelina oil or Crambe oil, is a method for obtaining gondoic acid. wur.nlresearchgate.netdntb.gov.uaencyclopedia.pub Geotrichum candidum lipases (GCL) have shown efficacy in the hydrolysis or ethanolysis of these oils, leading to the enrichment of gondoic acid. researchgate.netdntb.gov.uaencyclopedia.pub Studies have investigated different isoforms of GCL, such as GCL-I and GCL-II, and their selectivity towards fatty acids of different chain lengths and double bond positions. researchgate.netdntb.gov.ua

Research has demonstrated the potential for enriching gondoic acid from Camelina oil and its fatty acid ethyl esters (FAEE) using GCL-I and GCL-II. researchgate.netdntb.gov.ua The enrichment and recovery yields can vary depending on the specific lipase (B570770) isoform and substrate used. researchgate.netdntb.gov.ua

| Lipase Isoform | Substrate | Reaction Type | Gondoic Acid Enrichment (%) | Gondoic Acid Recovery (%) |

| GCL-I | Camelina oil | Hydrolysis | Not specified in detail | Not specified in detail |

| GCL-II | Camelina oil | Hydrolysis | 50 | 89-99 |

| GCL-I | Camelina FAEE | Hydrolysis | Not specified in detail | Not specified in detail |

| GCL-II | Camelina FAEE | Hydrolysis | 45 | 89-99 |

| GCL-I | Camelina oil | Ethanolysis | 41 | Not specified in detail |

| GCL-II | Camelina oil | Ethanolysis | 28 | Not specified in detail |

Enzymatic interesterification, catalyzed by lipases, is also employed to modify the fatty acid composition and distribution in triglycerides, which can be relevant for incorporating gondoic acid into structured lipids. mdpi.comscielo.br

Genetic Engineering of Organisms for this compound Accumulation

Genetic engineering provides a powerful tool to enhance the production and accumulation of specific fatty acids, including gondoic acid, in various organisms, particularly oilseed crops. researchgate.netnih.govnottingham.ac.uk Gondoic acid is synthesized from oleic acid through the action of Δ9-fatty acid elongase. researchgate.net In higher plants, gondoic acid is a precursor to erucic acid. researchgate.net

Metabolic engineering strategies aim to modify the fatty acid biosynthesis pathways within organisms to favor the production of desired compounds. researchgate.netnih.gov For increasing gondoic acid levels in oilseed crops like Camelina sativa, researchers have explored the expression of genes encoding enzymes involved in fatty acid elongation. researchgate.netresearchgate.netnih.govresearchgate.net

Studies involving the ectopic expression of cDNAs from Consolida ajacis (larkspur) in Camelina sativa have demonstrated increased synthesis and altered positional distribution of gondoic acid in seed triacylglycerols (TAG). researchgate.netresearchgate.netnih.govresearchgate.net Specifically, a β-ketoacyl-ACP-synthase II (KAS2)-like enzyme (CaKAS2B) and a lysophosphatidic acid acyltransferase 2 (LPAT2) from C. ajacis were found to catalyze gondoic acid biosynthesis and its incorporation into the sn-2 position of seed TAG in engineered camelina. researchgate.netresearchgate.netnih.govresearchgate.net

Expression of CaKAS2B in different camelina backgrounds resulted in increased total very-long-chain fatty acid (VLCFA) levels, with gondoic acid being the predominant VLCFA in lines with low endogenous elongation activity. researchgate.netnih.gov Furthermore, expression of CaLPAT2b significantly increased the esterification of C20 VLCFAs, including gondoic acid, at the sn-2 position of seed TAG. researchgate.netnih.gov

| Gene Expressed in Camelina sativa | Effect on Gondoic Acid | Reference |

| CaKAS2B (from Consolida ajacis) | Increased gondoic acid synthesis; predominant VLCFA | researchgate.netnih.gov |

| CaLPAT2b (from Consolida ajacis) | Increased esterification at the sn-2 position of TAG | researchgate.netnih.gov |

These findings highlight the potential of genetic engineering to tailor the fatty acid composition of plant oils for increased this compound content and specific structural lipid profiles.

Synthesis of this compound Analogs and Structural Isomers

The synthesis of this compound analogs and structural isomers is important for exploring their properties and potential applications. This involves modifying the chain length, the number and position of double bonds, or introducing additional functional groups.

Gondoic acid itself is a cis-Δ11 isomer of eicosenoic acid. Other positional and geometrical isomers exist. For example, gadoleic acid is the cis-Δ9 isomer of eicosenoic acid. google.com While the synthesis of specific this compound analogs is not extensively detailed in the provided search results, the general principles of organic synthesis and biocatalysis can be applied to create such compounds.

Chemical synthesis allows for precise control over the structure, enabling the creation of isomers with double bonds at different positions or with trans configuration. Functional group transformations, as discussed earlier, can also be used to introduce hydroxyl groups, epoxy groups, or other modifications to the this compound structure, leading to novel analogs. mdpi.comresearchgate.net

Enzymatic approaches can also be employed for the modification of fatty acids, including hydroxylation, epoxidation, reduction, and decarboxylation, which could be applied to gondoic acid to produce analogs. researchgate.net Metabolic engineering in plants has been used to produce unusual fatty acids, such as hydroxy fatty acids, by introducing genes from other species. researchgate.netresearchgate.net This approach could potentially be adapted to create this compound analogs with specific structural modifications.

Modification of this compound Chain Length and Unsaturation

Modification of fatty acid chain length and unsaturation is crucial for tailoring their properties for different applications. Gondoic acid, a C20:1 fatty acid, can be a starting material or an intermediate in the synthesis of other fatty acids or derivatives.

One approach to modifying chain length and unsaturation involves oxidative cleavage of the double bond. For example, oxidative cleavage of gondoic nitrile (a derivative of gondoic acid) at the delta-11 double bond can yield a nitrile acid intermediate. mdpi.comresearchgate.net This intermediate can then be further hydrogenated or transformed into other functional molecules, effectively leading to shorter-chain compounds derived from gondoic acid. This process is relevant for obtaining bifunctional molecules like diacids, hydroxyacids, or amino acids, which are valuable monomers for polymer synthesis. mdpi.comresearchgate.net

Another strategy involves enzymatic modification. Enzymes like fatty acid elongases and desaturases play key roles in the biosynthesis of fatty acids with varying chain lengths and degrees of unsaturation in biological systems. researchgate.netencyclopedia.pub For example, gondoic acid can be synthesized from oleic acid (C18:1) through the action of Δ9-fatty acid elongase. researchgate.net Furthermore, gondoic acid can serve as a precursor for other fatty acids, such as erucic acid (C22:1), through further elongation. researchgate.net Biotechnological approaches involving the use of selective lipases can also be employed to modify the composition of fatty acid mixtures, leading to the enrichment of specific chain lengths, including gondoic acid. nih.govresearchgate.net

Research has explored altering the chain length selectivity of enzymes like Candida antarctica lipase A through protein engineering to enhance the enrichment of fatty acids like gondoic acid from plant oil derivatives. nih.govuni-greifswald.de

Process Optimization and Scalability Studies for this compound Synthesis

Optimizing the synthesis of gondoic acid and its derivatives is essential for efficient and cost-effective production, particularly for industrial applications. Scalability studies assess the feasibility of translating laboratory-scale synthesis methods to larger production volumes.

Process optimization in fatty acid synthesis often involves improving reaction conditions, catalyst efficiency, and separation techniques. For the extraction of gondoic acid from natural sources, methods like dissolution in organic solvents followed by cooling and crystallization with urea (B33335) have been explored to purify gondoic acid from fatty acid mixtures. google.com This method involves dissolving the fatty acid mixture and urea in an organic solvent, cooling to precipitate urea adducts of certain fatty acids, and then separating and recovering the gondoic acid from the remaining solution. google.com

Chemical synthesis methods, such as hydrogenation reactions, require careful control of catalysts and conditions to achieve desired selectivity and minimize unwanted byproducts like saturated fatty acids. chembk.com For example, the synthesis of cetoleic acid (another C22:1 fatty acid) via partial hydrogenation of erucic acid highlights the challenge of over-hydrogenation, which is a common consideration in the synthesis of monounsaturated fatty acids. Advances in catalyst design, such as the use of specific palladium nanoparticles, can improve selectivity in such processes.

Biotechnological production of fatty acids, including gondoic acid, through microbial fermentation or enzymatic processes also involves significant optimization efforts. Studies on the production of cis-11-eicosenoic acid by Mortierella fungi indicate the potential of microbial platforms for gondoic acid synthesis. researchgate.net Optimizing such biological processes involves enhancing enzyme activity, substrate utilization, and product recovery. nih.govmdpi.com

Scalability of fatty acid production is a key consideration for meeting industrial demand. While specific large-scale synthesis processes for gondoic acid are not extensively detailed in the provided results, the discussion of obtaining fatty acids from renewable sources like plant oils and algae points towards scalable feedstocks. mdpi.comgoogle.com The development of efficient extraction and purification methods, as well as optimized chemical or enzymatic synthesis routes, are critical for the scalable production of gondoic acid and its derivatives. Process modeling and simulation can also play a role in optimizing industrial-scale fatty acid production processes, such as distillation plants, by identifying critical parameters and improving efficiency. researchgate.net

Gondoate Biosynthesis and Metabolic Pathway Investigations in Biological Systems

Elucidation of Gondoate Biosynthetic Pathways in Microorganisms

The biosynthesis of fatty acids in microorganisms can occur through different pathways, including aerobic and anaerobic routes frontiersin.orglibretexts.org. Research has specifically identified an "anaerobic this compound biosynthesis" pathway in certain bacteria mdpi.comdoe.govfrontiersin.orgnih.govresearchgate.netfigshare.com. This pathway is implicated in the production of C20 fatty acids under oxygen-limited or anaerobic conditions.

Anaerobic this compound Biosynthesis Pathways

The anaerobic this compound biosynthesis pathway (often referred to by the MetaCyc identifier PWY-7663) has been observed in various microbial communities, including those found in the gut and in silage mdpi.commdpi.comfrontiersin.orgnih.govresearchgate.netfigshare.com. Studies utilizing metagenomic analysis have identified this pathway as enriched in certain bacterial genera, such as Bacteroides and Levilactobacillus, suggesting their role in this process mdpi.commdpi.com. The pathway is linked to the synthesis and elongation of long-chain fatty acids mdpi.com. Unlike aerobic fatty acid synthesis which involves oxygen-dependent desaturation, anaerobic pathways can utilize different mechanisms, such as the polyunsaturated fatty acid (PUFA) synthase pathway, which is oxygen-independent frontiersin.orgasm.org. While the specific steps for saturated C20 fatty acid (eicosanoic acid) synthesis anaerobically are not as extensively detailed as for some unsaturated fatty acids, the identification of the "anaerobic this compound biosynthesis" pathway suggests a mechanism for producing C20 chains in the absence of oxygen mdpi.comdoe.govfrontiersin.orgnih.govresearchgate.netfigshare.com.

Enzymatic Machinery of this compound Formation

Fatty acid biosynthesis, including the formation of long-chain fatty acids like this compound, involves a complex enzymatic machinery. In bacteria, fatty acid synthesis often proceeds via a Type II Fatty Acid Synthase (FAS) system, which involves discrete enzymes libretexts.org. Key enzymatic steps in fatty acid elongation, relevant to the formation of a C20 chain, include condensation, reduction, dehydration, and a second reduction, typically involving enzymes such as β-ketoacyl-acyl carrier protein (ACP) synthase, β-ketoacyl-ACP reductase, β-hydroxyacyl-ACP dehydratase (like FabZ), and enoyl-ACP reductase researchgate.net.

In the context of anaerobic biosynthesis, variations in these enzymes or the involvement of alternative enzymatic systems, such as those found in PUFA synthase pathways, are possible frontiersin.orgasm.org. For instance, studies on anaerobic ammonium-oxidizing (anammox) bacteria, known for producing unique ladderane lipids which are C20 fatty acids with cyclic structures, have identified unusual fatty acid biosynthesis enzymes, including a variant of FabZ, suggesting specialized enzymatic machinery for C20 fatty acid synthesis in anaerobic environments researchgate.net.

Genetic Regulation of this compound Biosynthesis

The genetic regulation of fatty acid biosynthesis pathways is crucial for controlling lipid production in microorganisms. While specific regulatory mechanisms for the "this compound biosynthesis" pathway are still being elucidated, general principles of fatty acid synthesis gene regulation in bacteria likely apply. This can involve transcriptional regulation of genes encoding FAS enzymes frontiersin.org. Studies on the regulation of fatty acid metabolism genes, such as those involved in the synthesis of eicosanoids (oxygenated C20 fatty acid derivatives), have shown complex regulatory mechanisms including transcriptional and post-transcriptional control nih.govocl-journal.orgresearchgate.net. Factors like nutrient availability, oxygen levels, and the presence of specific signaling molecules can influence the expression of genes involved in fatty acid synthesis and elongation ocl-journal.orgresearchgate.net. The enrichment of the anaerobic this compound biosynthesis pathway in specific bacterial populations under certain conditions, such as in the gut microbiome associated with particular physiological states, implies a level of genetic or environmental regulation controlling the activity of this pathway mdpi.comnih.gov.

This compound Metabolism and Degradation Pathways in Diverse Organisms

Fatty acids, including C20 fatty acids like eicosanoic acid, undergo metabolic processes in diverse organisms, including degradation for energy production and incorporation into complex lipids.

This compound Catabolism and Intermediate Identification

The primary pathway for saturated fatty acid degradation is beta-oxidation creative-proteomics.combu.edupressbooks.pub. This process occurs in the mitochondria and peroxisomes and involves the sequential removal of two-carbon units in the form of acetyl-CoA from the carboxyl end of the fatty acid chain creative-proteomics.compressbooks.pub. For a saturated C20 fatty acid like eicosanoic acid, beta-oxidation would involve multiple cycles, generating acetyl-CoA, FADH₂, and NADH pressbooks.pub.

The process of beta-oxidation involves several enzymatic steps: dehydrogenation by acyl-CoA dehydrogenase, hydration by enoyl-CoA hydratase, dehydrogenation by 3-hydroxyacyl-CoA dehydrogenase, and thiolytic cleavage by thiolase bu.edunih.gov. Intermediates generated during the beta-oxidation of a C20 fatty acid would include acyl-CoA molecules of decreasing chain length (e.g., C18-CoA, C16-CoA, etc.), as well as 3-hydroxyacyl-CoA and ketoacyl-CoA intermediates nih.gov. The acetyl-CoA produced can then enter the tricarboxylic acid (TCA) cycle for complete oxidation and ATP generation pressbooks.pub.

Interactions of this compound Pathways with Other Lipid Metabolism

This compound biosynthesis and metabolism pathways are interconnected with other aspects of lipid metabolism. Long-chain fatty acids synthesized through pathways like this compound biosynthesis can serve as precursors for the synthesis of triglycerides (TAGs), which are a major form of energy storage in many organisms mdpi.comfrontiersin.org. The incorporation of fatty acids into triglycerides involves esterification with glycerol-3-phosphate frontiersin.org.

Data Table: Predicted Metabolic Pathways Including this compound Biosynthesis

| Pathway Full Name | Abbreviation/Identifier | Associated Organisms/Context | Notes |

| This compound biosynthesis (anaerobic) | PWY-7663 | Microorganisms (e.g., Bacteroides, Levilactobacillus), Gut Microbiome, Silage | Linked to long-chain fatty acid synthesis and elongation mdpi.commdpi.comdoe.govfrontiersin.orgnih.govresearchgate.netfigshare.com. |

| Fatty acid elongation -- saturated | FASYN-ELONG-PWY | Plants, Bacteria, Mitochondria | General pathway for elongating saturated fatty acid chains doe.govlibretexts.org. |

| Fatty acid biosynthesis II (plant) | PWY-5156 | Plants | Superpathway including fatty acid synthesis doe.gov. |

| Cis-vaccenate biosynthesis | PWY-5973 | Microorganisms (e.g., Bacteroides, Levilactobacillus) | Involved in monounsaturated fatty acid synthesis mdpi.commdpi.comdoe.govfrontiersin.org. |

| Superpathway of fatty acid biosynthesis II (plant) | PWY-5156 | Plants | Includes various steps in plant fatty acid synthesis doe.gov. |

Role of this compound in Specific Biological Contexts

This compound Biosynthesis in Gut Microbiome Functionality

The gut microbiome plays a significant role in the metabolism of dietary compounds, including fatty acids. Research indicates that gut bacteria can influence the fatty acid profile within the host. While much attention is given to short-chain fatty acids (SCFAs) produced by microbial fermentation of dietary fiber, the gut microbiome's impact on longer-chain fatty acids like Gondoic acid is also being investigated mdpi.comnih.govfrontiersin.org.

Studies have predicted the presence of genes for Gondoic acid biosynthesis pathways in gut microbiomes bmj.comresearchgate.net. For instance, research characterizing the gut microbiome of adolescents with obesity identified Gondoic acid biosynthesis as one of the predominant biosynthetic pathways bmj.comresearchgate.net. This suggests that the gut microbiota may actively synthesize Gondoic acid.

Furthermore, some gut bacteria have been shown to metabolize other fatty acids into beneficial omega-9 fatty acids, including Gondoic acid. Lactobacillus johnsonii N6.2, a species of lactic acid bacteria found in the gut, has demonstrated the ability to utilize erucic acid (22:1 n-9) and synthesize omega-9 fatty acids like nervonic acid and Gondoic acid nih.gov. This microbial transformation of dietary fatty acids by gut bacteria can contribute to the host's fatty acid pool and potentially influence host health nih.gov.

Metabolomic studies comparing the gut metabolome have also identified cis-Gondoic acid as a metabolite that can be significantly increased in certain conditions, such as following fecal microbiota transplantation in a piglet model, suggesting a link between gut microbial activity and Gondoic acid levels oup.com.

This compound in Plant Lipid Metabolism and Seed Oil Composition

Gondoic acid is a notable component of seed oils in various plant species, particularly those in the Brassicaceae family researchgate.netocl-journal.org. It is considered a very-long-chain fatty acid (VLCFA) commonly found in seed triacylglycerols (TAGs) ocl-journal.orgresearchgate.netresearchgate.net.

In plants, fatty acid biosynthesis primarily occurs in plastids, where saturated fatty acids are synthesized through a Type II Fatty Acid Synthase system libretexts.orgocl-journal.org. These fatty acids can then be elongated and desaturated to produce unsaturated and longer-chain fatty acids. Gondoic acid is formed through the elongation of oleic acid (18:1 n-9) mdpi.commdpi.com.

The concentration of Gondoic acid in seed oils can vary significantly among plant species. For example, jojoba oil is particularly rich in Gondoic acid, with combined C20:1 isomers constituting a large percentage of its total fatty acid pool wikipedia.orgatamanchemicals.comncats.io. Camelina oil also contains significant amounts of Gondoic acid researchgate.netwur.nl. The presence and abundance of Gondoic acid in seed oils are determined by the activity of specific enzymes, including β-ketoacyl-ACP-synthase II (KAS2) and lysophosphatidic acid acyltransferase (LPAT2), which are involved in its biosynthesis and incorporation into TAGs researchgate.netresearchgate.net. Research in engineered plants like Camelina sativa has explored increasing Gondoic acid levels by expressing genes from other species known for high Gondoic acid content researchgate.netresearchgate.net.

The fatty acid composition of seed oils, including the presence and levels of Gondoic acid, is of interest due to its potential industrial applications and nutritional implications wur.nl.

Fatty Acid Composition of Selected Plant Oils

| Plant Oil Source | Major Fatty Acids (Examples) | Gondoic Acid Content (% of total fatty acids) | Reference |

| Jojoba Oil | Eicosenoic acid (various isomers) | ~70% (combined C20:1 isomers) | ncats.io |

| Camelina Oil | Oleic, Linoleic, α-Linolenic, Gondoic, Erucic | Significant amounts (e.g., 12-15%) | researchgate.netwur.nl |

| Oil Radish | Oleic, Linoleic, Linolenic, Gondoic, Erucic | High content | researchgate.net |

| Lunaria annua | Gondoic, Erucic, Nervonic | 22-25% | mdpi.comgerli.com |

Comparative Metabolomics of this compound Across Biological Kingdoms

Comparative metabolomics studies reveal the presence and varying concentrations of Gondoic acid across different biological kingdoms, including plants, animals, and microorganisms.

In plants, as discussed, Gondoic acid is a characteristic fatty acid in the seed oils of certain families researchgate.netocl-journal.org. Its presence and levels are linked to specific biosynthetic pathways active in these organisms researchgate.netresearchgate.net.

In animals, Gondoic acid can be found in various tissues and fluids. It is a component of human metabolites and has been detected in red blood cell membranes, placenta, and bone marrow aspirates atamanchemicals.comnih.govncats.io. While humans can synthesize some monounsaturated fatty acids, Gondoic acid is primarily obtained through the diet atamanchemicals.com. Its presence in animal tissues reflects both dietary intake and endogenous metabolic processes, including elongation of shorter fatty acids eolss.net. Comparative studies have noted its presence in marine life such as sponges and goldfish lipidmaps.org.

Microorganisms, particularly certain bacteria in the gut, are also involved in the metabolism and potentially the biosynthesis of Gondoic acid bmj.comresearchgate.netnih.govoup.com. The microbial fatty acid profiles can differ from those of the host, and microbially produced fatty acids can influence the host metabolome nih.govnih.gov.

The varying concentrations of Gondoic acid observed across biological kingdoms highlight differences in their lipid metabolic pathways, dietary exposures, and the roles this fatty acid may play in their respective physiological processes. Metabolomics provides a tool to profile these differences and understand the complex interactions between organisms and their environments at a molecular level.

Molecular Interactions and Supramolecular Assemblies Involving Gondoate

Non-Covalent Interactions of Gondoate with Biomolecules and Substrates

The interactions of this compound with biological molecules and other substrates are primarily governed by non-covalent forces, including hydrophobic interactions, hydrogen bonding, and Van der Waals forces. These interactions are crucial for its incorporation into lipid structures and its influence on biological membranes.

This compound Interactions with Phospholipid Membranes

Gondoic acid (11-eicosenoic acid) is utilized in studies investigating phospholipid membranes atamanchemicals.comncats.io. Fatty acids, including those with long chains, are fundamental components that form the hydrophobic tails of phospholipid molecules, which are the building blocks of cell membranes acs.org. The interaction of fatty acids with phospholipid bilayers involves the localization of the carboxyl group at the aqueous interface, while the long acyl chain penetrates deeply into the membrane's hydrophobic core jci.org. Gondoic acid has been detected as a component of red blood cell membranes hmdb.ca. The degree of unsaturation within phospholipid membranes can influence the solubility of other membrane components, such as cholesterol nih.gov.

Hydrogen Bonding and Van der Waals Forces in this compound Systems

Carboxylic acids, including gondoic acid, can engage in hydrogen bonding due to the polar O-H bonds within their carboxyl groups. This contributes to their solubility in water, although the solubility decreases as the hydrocarbon chain length increases knockhardy.org.uk. Intermolecular hydrogen bonding also significantly influences the physical properties of carboxylic acids, resulting in higher boiling points compared to esters of similar molecular weight knockhardy.org.uk.

Van der Waals forces play a significant role in the interactions between the hydrocarbon chains of fatty acids and lipids. These attractive forces are predominant in well-packed hydrocarbon chains and increase with increasing chain length, impacting properties such as viscosity uminho.pt. In this compound-containing lipids, such as esters of gondoic acid, permanent dipole-dipole attractions also contribute to intermolecular forces, in addition to Van der Waals forces ccea.org.uk.

Supramolecular Chemistry of this compound and its Derivatives

The amphiphilic nature of this compound and its derivatives drives their ability to self-assemble into various supramolecular structures in aqueous environments. This self-assembly is a cornerstone of lipid organization in biological systems and is explored in the development of novel materials.

Self-Assembly Mechanisms of this compound-Containing Lipids

Lipid molecules, characterized by their hydrophilic head groups and hydrophobic tails, undergo self-assembly in aqueous solutions to form ordered structures such as membranes, micelles, and vesicles mdpi.comfrontiersin.org. This process is driven by the tendency of the hydrophobic tails to minimize contact with water, leading to the formation of aggregates where the tails are sequestered in the interior and the hydrophilic heads are exposed to the aqueous phase frontiersin.org. Fatty acids with a single tail and head group can self-assemble into structures including bicontinuous cubic phases with liquid crystalline properties mdpi.com. Gondoic acid has been identified as a component in lipid mixtures studied for their self-assembly behavior pnas.org. The self-assembly properties of lipids, including those derived from fatty acids structurally similar to gondoic acid (e.g., sophorolipids based on petroselinic acid), can lead to the formation of nanostructures with supramolecular chirality d-nb.info. The digestion products of dietary triglycerides, which include fatty acids like gondoic acid, can also self-assemble into ordered colloidal structures or liquid crystalline phases (mesophases) in the gastrointestinal tract frontiersin.org.

Host-Guest Chemistry with this compound as a Component

Host-guest chemistry involves the formation of complexes between a host molecule, which typically has a cavity, and a guest molecule, held together by non-covalent interactions wikipedia.org. This compound, as a fatty acid anion or as part of a lipid molecule, can participate in host-guest interactions, often acting as a guest. Cyclodextrins, a class of cyclic oligosaccharides with hydrophobic cavities, are well-known host molecules that can encapsulate hydrophobic molecules like fatty acids and triglycerides through the formation of inclusion complexes plos.org. This encapsulation can influence the properties of the guest molecule, such as enhancing its oxidative stability plos.org. While specific studies detailing this compound as a guest in host-guest systems were not extensively found, the general principles of fatty acid encapsulation by host molecules like cyclodextrins suggest this as a potential area of interaction for this compound.

Advanced Analytical Chemistry Methodologies for Gondoate Research

Spectroscopic Characterization Techniques for Gondoate Structure Elucidation (beyond basic identification)

Spectroscopic methods are fundamental for elucidating the molecular structure and identifying functional groups within a compound. While techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy are powerful tools for structural analysis, specific detailed applications of advanced forms of these techniques directly to this compound (as the free acid or methyl ester) were not prominently featured in the consulted literature for this article.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

Advanced NMR spectroscopy, including multidimensional techniques such as 2D COSY, NOESY, HSQC, and HMQC, provides detailed information about the connectivity and spatial arrangement of atoms within a molecule. These methods are invaluable for confirming the structure of complex lipids and determining the positions and configurations of double bonds. While advanced NMR is routinely applied to fatty acids and lipids for comprehensive structural elucidation, specific research findings detailing the application of these advanced techniques solely for the characterization of this compound itself were not identified in the scope of this research. The principles of advanced NMR, such as analyzing spin-spin coupling and nuclear Overhauser effects, are generally applicable to fatty acids like this compound to confirm chain length, double bond position, and cis/trans isomerism, but specific this compound spectral data from advanced NMR experiments were not found.

Chromatographic and Mass Spectrometric Approaches in this compound Analysis

Chromatographic techniques coupled with mass spectrometry are powerful tools for the separation, identification, and quantification of this compound in various samples, particularly in complex mixtures like biological extracts or oils.

High-Performance Liquid Chromatography (HPLC) for this compound Separation

HPLC is widely used for the separation of fatty acids and their derivatives based on their polarity and chain length. One study demonstrated the HPLC separation of fatty acid esters, including this compound, utilizing a Develosil ODs-K3 column with a mobile phase composed of methanol (B129727), acetonitrile, and water (135 + 45 + 20 v/v/v) at a flow rate of 0.8 mL/min and a column temperature of 55 °C. Detection was achieved using fluorescence after derivatization. This highlights the ability of reversed-phase HPLC to resolve this compound from other fatty acid esters, which is a crucial step in its analysis and quantification in mixtures. The retention time of this compound in this system was reported, allowing for its identification within a chromatogram.

Advanced Mass Spectrometry for this compound Profiling

Mass spectrometry (MS) provides highly sensitive and specific detection and identification of this compound based on its mass-to-charge ratio and fragmentation pattern. When coupled with chromatographic separation techniques like Gas Chromatography (GC) or HPLC, it becomes a robust tool for this compound profiling in complex samples.

GC-MS is commonly employed for the analysis of fatty acids, typically after conversion to more volatile derivatives like methyl esters (methyl this compound). GC-MS allows for the separation of different fatty acid methyl esters based on their boiling points and interactions with the stationary phase, followed by their identification and quantification by mass spectrometry. Studies have reported the identification and quantification of methyl this compound in samples using GC-MS, with specific chromatographic parameters such as oven temperature programs and carrier gas flow rates being detailed. The use of electron impact (EI) ionization in GC-MS produces characteristic fragmentation patterns that aid in the identification of fatty acid methyl esters. Selective ion monitoring (SIM) or analysis of total ion chromatograms (TIC) can be used for quantification.

Advanced MS techniques, such as tandem mass spectrometry (MS/MS or MSn), provide further structural information through the fragmentation of selected ions. Techniques like UHPLC-Q/TOF-MS have been applied in metabolic profiling studies where this compound or its related metabolic pathways were observed. These methods offer high resolution and accurate mass measurements, enabling the confident identification of this compound even in complex biological matrices. Electrospray ionization (ESI) is often used in LC-MS applications for lipids. Tandem MS approaches, such as precursor ion scanning or neutral loss scanning, can be employed for targeted analysis of specific lipid classes, which could include this compound-containing lipids. Predicted collision cross sections and adduct ions for this compound-containing lipids have also been reported, which are valuable data for advanced MS techniques like ion mobility MS.

Chemometric and Data Processing Techniques in this compound Research

The analysis of complex chromatographic and mass spectrometric data generated in this compound research often necessitates the use of chemometric and data processing techniques. These methods help in extracting meaningful information, identifying patterns, and building predictive models from multivariate datasets.

Chemometric approaches, including explorative analysis (e.g., Principal Component Analysis - PCA) and classification techniques, have been applied to analyze chromatographic profiles that include this compound. These techniques can help visualize the relationships between different samples based on their fatty acid composition, including the relative abundance of this compound. PCA, for instance, can reduce the dimensionality of complex data and highlight variations and clusters among samples.

Data processing workflows for techniques like UHPLC-Q/TOF-MS, which may detect this compound, involve converting raw data, peak picking, alignment, and statistical analysis. Software tools are used to process the large datasets generated by advanced MS platforms. Multivariate statistical methods, such as Adonis analysis, can be used to identify factors significantly influencing the metabolic profiles, potentially including this compound levels. These techniques are crucial for uncovering correlations and differentiating samples based on their this compound content and its relationship with other compounds.

Quantitative and Qualitative Analytical Method Development for this compound

The analysis of this compound and its derivatives necessitates the application of advanced analytical chemistry methodologies for both qualitative identification and quantitative determination. This compound, often encountered as gondoic acid ((11Z)-icos-11-enoic acid) or its esters like methyl this compound or erucyl this compound, is a fatty acid component found in various biological and industrial samples nih.govnih.gov. The development of robust analytical methods is crucial for understanding its presence, concentration, and role in different matrices.

Chromatographic techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are widely employed for the analysis of this compound and its esters. GC-MS is a prevalent technique for the qualitative and quantitative analysis of fatty acid methyl esters (FAMEs), including methyl this compound, in complex samples such as biodiesel, seed oils, and biological specimens researchgate.netcore.ac.ukftb.com.hrnih.govmdpi.comsrce.hr. The process often involves the derivatization of free fatty acids to their more volatile methyl esters prior to GC-MS analysis nih.govsrce.hr. LC-MS is also utilized for the analysis of fatty acids, including long-chain varieties, offering high sensitivity and the ability to quantify different labeled forms nih.gov.

Method development for chromatographic analysis of this compound involves optimizing several parameters to achieve effective separation, identification, and quantification researchgate.netjocpr.comaapco.org. Key considerations include the selection of the stationary phase, mobile phase composition, temperature programs, flow rate, and the choice of detector mdpi.comresearchgate.netjocpr.comaapco.orgmpgpgcollegehardoi.in. For FAME analysis by GC, various stationary phases are tested to find the most effective separation of isomers mdpi.com. The mobile phase composition and gradient conditions in LC are crucial for influencing analyte selectivity jocpr.comaapco.org. Detectors such as Flame Ionization Detectors (FID), Mass Spectrometers (MS), Photodiode Arrays (PDA), and fluorescence detectors are coupled with chromatographic systems depending on the sensitivity and specificity requirements mdpi.commpgpgcollegehardoi.intandfonline.comresearchgate.net.

Qualitative analysis of this compound is achieved through techniques that provide structural information. GC-MS provides characteristic mass spectra and retention times that aid in the identification of methyl this compound within a sample matrix researchgate.netftb.com.hrmdpi.com. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy also contribute to the structural elucidation and characterization of this compound derivatives found in materials like seed oils researchgate.net. Metabolomic approaches utilizing techniques such as Ultra-High Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q/TOF-MS) can identify the presence of this compound biosynthesis pathways within biological systems, providing qualitative insights into metabolic processes frontiersin.org.

Quantitative analysis of this compound involves determining its concentration or relative abundance in a sample. GC-MS is used for the quantitative determination of methyl this compound in mixtures, such as assessing its percentage composition in biodiesel researchgate.netcore.ac.ukmdpi.com. Method validation is a critical aspect of quantitative analytical method development, ensuring the reliability and accuracy of the results mdpi.comresearchgate.net. Parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision (repeatability and interday repeatability) are evaluated mdpi.comresearchgate.net. Calibration curves, typically generated using the peak area relative to an internal standard or the total peak area, are used for quantification icrisat.org. Research findings demonstrate the application of these quantitative methods. For instance, GC-MS analysis has shown methyl this compound to be present at 15.95 wt.% in biodiesel derived from Gmelina arborea seed oil researchgate.net. Studies on berry seed composition have also reported varying mass fractions of methyl this compound determined by GC-MS ftb.com.hrsrce.hr.

Detailed research findings from method validation studies provide valuable data on the performance characteristics of developed analytical methods for this compound. A study focusing on the GC-MS analysis of fatty acid methyl esters, including methyl this compound, using different columns reported method validation parameters. mdpi.com. The linearity of the method was assessed through calibration curves, with R² values typically exceeding 0.96 mdpi.com. Limits of detection (LOD) and quantification (LOQ) were determined, indicating the sensitivity of the method mdpi.com. Repeatability studies, both intraday and interday, assessed the precision of the method, with relative standard deviation (RSD) values generally below 10% for concentration measurements mdpi.com. Retention times for methyl this compound on different GC columns were also reported, serving as a key parameter for identification mdpi.com.

LC-MS methods developed for fatty acid analysis also undergo rigorous validation. A method for analyzing long-chain fatty acids by LC-MS reported a median LOD of 5 ng/mL and a linear dynamic range of 100-fold nih.gov. The quantitative precision and accuracy were evaluated using labeled species, showing average relative standard deviations of 3.2% and deviations from expectation of 2.3% nih.gov.

Fluorometric analysis coupled with HPLC has demonstrated the capability to detect this compound at very low quantities, with detection reported at the fmol level tandfonline.com.

Metabolomic analyses, while often focused on broader metabolic profiles, contribute to the qualitative understanding of this compound by identifying its presence and involvement in specific biological pathways, such as anaerobic this compound biosynthesis frontiersin.orgplos.orgnih.gov. Quantitative aspects in metabolomics can involve comparing the relative abundance of metabolites or pathway activities between different sample groups frontiersin.orgplos.org.

The data presented in research findings highlight the effectiveness of chromatographic and spectroscopic techniques for the analysis of this compound. The development and validation of these methods are fundamental to accurate and reliable research involving this compound.

Data Tables

| Compound | Matrix | Analytical Technique | Concentration/Finding | Reference |

| Methyl this compound | Gmelina arborea biodiesel | GC-MS | 15.95 wt.% | researchgate.net |

| Methyl this compound | Berry seeds | GC-MS | Varying mass fractions | ftb.com.hrsrce.hr |

| Methyl this compound | FAME mixture | GC-MS | LOD: 0.02-0.91 µg mL⁻¹ | mdpi.com |

| Methyl this compound | FAME mixture | GC-MS | LOQ: 0.26-2.90 µg mL⁻¹ | mdpi.com |

| Methyl this compound | FAME mixture | GC-MS | Linearity (R²): > 0.96 | mdpi.com |

| Methyl this compound | FAME mixture | GC-MS | Repeatability (RSD): < 10% | mdpi.com |

| This compound | Biological samples | LC-MS | LOD: 5 ng/mL (median) | nih.gov |

| This compound | Biological samples | LC-MS | Linear dynamic range: 100-fold | nih.gov |

| This compound | Biological samples | LC-MS | Repeatability (RSD): 3.2% (average) | nih.gov |

| This compound | Sample | HPLC-Fluorometry | Detection at 33 fmol | tandfonline.com |

| This compound biosynthesis pathway | Uterine microbiota | Metabolomics (UHPLC-Q/TOF-MS) | Identified | plos.org |

| This compound biosynthesis pathway | Silage Hybrid Pennisetum | Metabolomics (UHPLC-Q/TOF-MS) | Identified | frontiersin.org |

| This compound biosynthesis pathway | Apple trees endophytes | Metabolomics | Enriched in healthy trees | nih.gov |

Theoretical and Computational Chemistry Studies of Gondoate

Quantum Chemical Calculations on Gondoate Molecular Structure and Reactivity

Quantum chemical calculations provide insights into the electronic structure, geometry, and reactivity of molecules. While specific detailed quantum chemical studies focused exclusively on the this compound anion or gondoic acid's intrinsic molecular structure and reactivity in isolation were not prominently found in the search results, quantum chemical methods have been applied in related contexts involving fatty acids. For instance, semiempirical quantum chemical methods like PM3 and PM6 have been used to study the surface pKa of saturated carboxylic acids and to derive relationships between surface and bulk pKa values, demonstrating the dependence of surface pKa on the alkyl chain length acs.org. Quantum chemical approaches have also been employed in conjunction with experimental techniques to study the polymorphic behavior and molecular properties of various fatty acids, including gondoic acid, in condensed phases researchgate.netresearchgate.net. Furthermore, Density Functional Theory (DFT) calculations have been utilized to select candidate conformers for lipid ions, including gondoic acid, as part of workflows for predicting collision cross sections using machine learning nih.govacs.org. These applications highlight the utility of quantum chemistry in understanding the behavior and properties of fatty acids, including gondoic acid, particularly in interfacial or condensed environments and as input for other computational methods.

Molecular Dynamics Simulations of this compound in Complex Environments

Molecular dynamics (MD) simulations are powerful tools for investigating the dynamic behavior of molecules and their interactions in complex environments over time.

While general molecular dynamics simulations of lipid bilayers are a significant area of computational research, providing insights into membrane structure, dynamics, and interactions with various molecules mdpi.comnih.govnih.govyoutube.comlivecomsjournal.orgbiorxiv.orgnih.govmpg.debrieflands.com, specific studies detailing molecular dynamics simulations of this compound or gondoic acid within lipid bilayers were not specifically identified in the provided search results. Research in this area often focuses on the properties of different lipid types and their influence on bilayer characteristics nih.govbfwpub.com.

Computational modeling, including molecular docking and molecular dynamics simulations, can be used to study the interactions of molecules with proteins. One study utilized computational analysis, including molecular docking and molecular dynamics simulations, to investigate the potential interactions of gondoic acid with the active pocket sites of specific proteins, namely IL-1β, IL-6, and VEGF, in the context of exploring potential wound healing therapeutic activity researchgate.net. This indicates that computational methods are being applied to understand how gondoic acid might interact with biological targets. The combination of molecular docking and molecular dynamics simulations allows for more realistic approximations when studying ligand binding to proteins, incorporating structural motions not accounted for in docking alone mdpi.com.

Simulations of this compound in Lipid Bilayers

Computational Prediction of this compound Biosynthetic and Metabolic Pathways

Computational approaches, particularly in the field of metagenomics and bioinformatics, have been successful in identifying and predicting metabolic pathways, including the biosynthesis and metabolism of this compound. Studies investigating the metabolic profiles of microbial communities have identified the "this compound biosynthesis" pathway (often denoted as PWY-7663) in various contexts. This pathway has been observed in the gut microbiome and its presence or altered abundance has been associated with different physiological conditions. For example, the this compound biosynthesis pathway has been identified in studies related to non-alcoholic fatty liver disease (NAFLD) in obese youth medrxiv.org and in investigations of susceptibility to Vibrio cholerae infection biorxiv.orgnih.govbiorxiv.orgcgmartini.nl. In the context of V. cholerae infection, pathways like this compound biosynthesis were found to be more likely associated with individuals who remained uninfected biorxiv.orgbiorxiv.orgcgmartini.nl. The anaerobic this compound biosynthesis pathway (PWY-7663) has also been noted as potentially depleted in the nasopharyngeal microbiota of individuals with SARS-CoV-2 infection acs.org. Furthermore, computational analysis of the cystic fibrosis airway microbiome has indicated that long-chain fatty acid biosynthesis pathways, including this compound, were upregulated in follow-up samples compared to the end of antibiotic treatment researchgate.net. This compound biosynthesis has also been identified as a pathway in studies exploring microbial signatures in relation to breast cancer plos.org and in the context of plant-microbe interactions auburn.edu. These findings, derived from computational analyses of metagenomic data, highlight the presence and potential significance of this compound biosynthesis in various biological systems and its association with health and disease states.

Machine Learning and Data-Driven Approaches in this compound Research

Machine learning and data-driven approaches are increasingly used in chemical and biological research to identify patterns, make predictions, and analyze complex datasets. Gondoic acid has been included in datasets utilized in such studies. For instance, gondoic acid was part of a set of lipid ions used in a machine learning model developed for predicting collision cross sections (CCS) based on conformational analysis nih.govacs.org. In this study, the accuracy of predicted candidate conformers was assessed by comparing in silico derived CCS values against experimental reference CCS nih.govacs.org. Machine learning algorithms have also been applied to analyze the fatty acid profiles of edible plant-based oils, where gondoic acid is one of the monounsaturated fatty acids present, to assess oil quality and authenticity mdpi.comuminho.pt. In the realm of microbiome research, machine learning models have utilized the abundance of metabolic pathways, including this compound biosynthesis, as features to predict phenotypes such as susceptibility to infection or clinical outcomes medrxiv.orgbiorxiv.orgnih.govbiorxiv.orgplos.org. These applications demonstrate the role of machine learning and data-driven methods in leveraging data related to this compound for predictive modeling and analysis in diverse fields.

Applications of Gondoate in Advanced Materials and Industrial Chemistry Research

Gondoate as a Building Block for Specialty Esters and Polymers

This compound and gondoic acid serve as valuable building blocks in the synthesis of specialty esters and polymers. The carboxyl group in gondoic acid allows for esterification reactions with various alcohols, yielding this compound esters with tailored properties. For instance, behenyl this compound, an ester of 11-eicosenoic acid and docosanol, is a chemical compound used in various applications due to its long-chain fatty acid esterified to a long-chain alcohol structure. ontosight.ai

Furthermore, gondoic acid can be converted into monomers for polymerization. Oxidative cleavage of gondoic acid derivatives, such as gondoic nitrile, can lead to nitrile acid intermediates which can be further hydrogenated into amino acids, serving as monomers for polymers like polyamides. mdpi.comresearchgate.net This highlights the potential of gondoic acid as a renewable source for the production of performance polymers. Research explores methods for synthesizing ω-aminoalkanoic acids or their esters from monounsaturated natural fatty acids like gondoic acid, utilizing processes such as homometathesis or fermentation. google.com

Research on this compound in Lubricant Formulations

Research investigates the potential of this compound esters and gondoic acid as components in lubricant formulations. Fatty acid esters, including this compound esters, are explored as bio-based lubricant base stocks. rsc.orgontosight.airesearchgate.net The chemical structure of these esters, particularly the presence of the long hydrocarbon chain and the double bond, influences their viscometric properties and low-temperature fluidity. cymitquimica.comrsc.orgrsc.org

Studies have explored the conversion of fatty acid methyl esters (FAME), including methyl this compound (methyl cis-11-eicosenoate), into dibasic esters through metathesis, followed by transesterification with alcohols like 2-ethylhexyl (2EH) alcohol to produce lubricant basestocks. rsc.orgrsc.org This research focuses on the chemical transformations and the resulting molecular structures relevant to lubricant applications.

Data on the physical properties of methyl cis-11-eicosenoate, a common this compound ester used in research, are available:

| Property | Value |

| Molecular Formula | C21H40O2 |

| Density | 0.883 g/mL at 25 °C (lit.) chemicalbook.comchembk.com |

| Melting Point | 23-24 °C (lit.) chemicalbook.comchembk.com |

| Refractive Index | n20/D 1.4606 (lit.) chemicalbook.comsigmaaldrich.com |

This compound Derivatives in Surface Science and Coating Technologies

This compound derivatives are explored in the context of surface science and coating technologies due to their chemical structure which can influence surface properties. Fatty acid derivatives are utilized in various surface modification applications. The long hydrocarbon chain and the functional groups (ester or carboxylic acid) in this compound derivatives can interact with surfaces, altering properties such as wettability, adhesion, and friction. Research in this area focuses on the chemical interactions and structural arrangements of this compound molecules at interfaces.

The use of cis-11-eicosenoic acid as a raw material in the production of detergents and cosmetics highlights its emulsification and moisturizing properties, which are relevant to surface interactions and film formation in coatings and personal care products. innospk.com

This compound as an Excipient in Pharmaceutical Formulation Research

In pharmaceutical formulation research, this compound and gondoic acid are investigated for their chemical role as excipients. Excipients are inactive substances used as a vehicle for the active pharmaceutical ingredient. lohmann-minerals.com The chemical properties of excipients, such as molecular weight, structure, and solubility, are crucial for their function in formulations, influencing aspects like drug solubility and stability. pharmtech.comnih.gov

Gondoic acid has been studied for its ability to enhance the skin permeation of certain drugs, such as indomethacin. researchgate.netnih.gov This effect is attributed to the interaction of the fatty acid with the lipid matrix of the stratum corneum, leading to a perturbation of the intercellular lipid domain and consequently increased drug flux across the skin. nih.gov Research in this area focuses on the chemical interactions between gondoic acid and biological membranes, rather than pharmacological effects of gondoic acid itself.

Exploration of this compound in Food Science Technologies

This compound and gondoic acid are explored in food science technologies, primarily focusing on their chemical properties and potential applications as food additives or components. Gondoic acid is a naturally occurring fatty acid found in various edible oils and nuts. atamanchemicals.commedchemexpress.commedchemexpress.comfoodb.catargetmol.com Its presence in food sources like jojoba oil and sesame seed oil has been documented. atamanchemicals.comfoodb.caresearchgate.net

Research in food science may investigate the chemical behavior of this compound esters in food systems, such as their role in emulsion stability or their chemical transformations during food processing. For example, studies on the characteristics of purified horse oil, which can contain cis-11-eicosenoic acid, highlight its potential applications in food science and cosmetic industries. sigmaaldrich.com This exploration is centered on the chemical and physical properties relevant to food applications, excluding any safety or regulatory discussions.

Materials Science Research with this compound Components

This compound components are subjects of research in materials science, particularly in the development of bio-based materials. Gondoic acid and its derivatives can be incorporated into polymers and other materials, contributing specific properties. The long hydrocarbon chain and the presence of the double bond offer opportunities for chemical modification and integration into material matrices.

Studies explore the use of fatty acids, including gondoic acid, as renewable building blocks for the synthesis of monomers for polymers with specific properties. mdpi.com The conversion of gondoic acid into ω-aminoalkanoic acids, which can then be polymerized into polyamides, exemplifies its role in sustainable materials development. google.com Research also investigates the incorporation of this compound into wax esters, which have applications as biolubricants. researchgate.netuni-goettingen.de The focus is on the chemical structure-property relationships and the potential of this compound to impart desired characteristics to the resulting materials.

Environmental Research and Biogeochemical Cycling of Gondoate

Biodegradation Studies of Gondoate in Environmental Systems

The biodegradation of chemical compounds in environmental systems is a critical process influencing their persistence and potential impact. For fatty acid esters, such as Erucyl this compound, biodegradability is anticipated due to their chemical structure. The National Center for Biotechnology Information suggests that compounds like Erucyl this compound are expected to have a low environmental impact due to their biodegradable nature.

Biodegradation in the environment is primarily mediated by microorganisms, including bacteria and fungi, which break down organic substances into simpler compounds. These processes can occur under both aerobic and anaerobic conditions in various environmental matrices like water, soil, and sediment. While the general principles of microbial biodegradation of organic compounds, including fatty acids and esters, are well-established, specific detailed studies focusing explicitly on the biodegradation pathways or rates of this compound in different environmental compartments are not extensively documented in the currently available literature.

The presence of this compound biosynthesis pathways in various microbial communities (discussed in Section 8.2) indicates a significant interaction between microorganisms and this compound. However, the detection of a biosynthetic pathway does not directly equate to the presence or activity of a degradation pathway for the same compound within that specific community or environment. Further research is needed to specifically investigate the microbial consortia and enzymatic mechanisms responsible for this compound biodegradation in relevant environmental settings.

This compound's Role in Microbial Ecology and Biogeochemical Cycles

This compound, particularly its biosynthesis, has been identified as a metabolic pathway in a variety of microbial ecosystems, suggesting a role in the biochemical processes occurring within these environments. The pathway for anaerobic this compound biosynthesis (PWY-7663) has been observed in several studies investigating the functional capacities of microbial communities.

Microbial communities in diverse environments, including the gut microbiome, plant endophytes, silage, geothermal springs, marine bacterioplankton, and even urban water systems, have shown the presence of genes or predicted pathways associated with this compound biosynthesis. This widespread occurrence suggests that the microbial synthesis of this compound or related fatty acids is a common metabolic function in various ecological niches.

In the context of microbial ecology, the presence and activity of the this compound biosynthesis pathway can be influenced by environmental factors and the composition of the microbial community. For instance, studies on gut microbiota have linked this compound biosynthesis to specific bacterial species like Bacteroides salyersiae, Bacteroides plebeius, and Bacteroides ovatus. These species were found to be significantly associated with the this compound biosynthesis pathway in studies related to maternal gut microbiome and macrosomia.

Furthermore, the abundance of this compound biosynthesis pathways has been observed to change in response to environmental conditions or interventions. For example, in silage, anaerobic this compound biosynthesis was identified as a top metabolic pathway in bacterial communities. In a study on the oropharyngeal microbiome of piglets, anaerobic this compound biosynthesis showed a negative correlation with average daily gain. Conversely, in a study on the influence of host genetics on the liver microbiome, this compound biosynthesis microbial pathways were found to be under-represented in carriers of a specific gene allele.

While the biosynthesis of this compound by microbes is evident, its precise role in inter-species interactions, nutrient cycling, and energy flow within these complex microbial communities requires further investigation. The correlation between this compound biosynthesis and specific microbial taxa or environmental conditions highlights its potential as a biomarker for certain microbial activities or ecosystem states.

Table 1: Examples of Microbial Communities with Predicted this compound Biosynthesis (Anaerobic) Pathway

| Microbial Community | Environment/Context | Source Index |

| Gut Microbiota | Human (Crohn's disease, maternal macrosomia) | |

| Plant Endophytes | Apple trees, ecologically restored plants | |

| Silage | Hybrid Pennisetum, mixed vegetables | |

| Geothermal Springs | Acidic geothermal springs | |

| Marine Bacterioplankton | Eastern East China Sea | |

| Urban Water System | Creek water | |

| Oropharyngeal Microbiota | Piglets | |

| Liver Microbiome | Human (NAFLD) | |

| Scalp Microbiota | Human | |

| Soil Microbiome | Native soil |

Environmental Fate and Transport of this compound and its Metabolites

The environmental fate and transport of a chemical compound describe its movement and transformation in the environment, influencing its potential exposure to ecological receptors. These processes are governed by the compound's physical and chemical properties, as well as environmental conditions and biological activity. Key processes include chemical degradation, microbial degradation, and intermedia transport between air, water, soil, and sediment.

This compound, as a fatty acid, and its ester derivatives like Erucyl this compound and Tetracosanyl this compound, are expected to exhibit properties typical of lipids. These properties generally include low water solubility and a tendency to partition into organic phases, such as soil organic matter or biological tissues. These characteristics can influence their mobility in the environment, potentially limiting transport in aquatic systems but increasing their potential for adsorption to soil and sediment particles.

Microbial degradation is a primary mechanism for the transformation of organic compounds in the environment. As discussed in Section 8.1, fatty acid esters are generally considered biodegradable. The widespread presence of microbial communities capable of this compound biosynthesis (Section 8.2) also suggests the potential for microbial enzymatic machinery to interact with this compound, although specific degradation pathways in environmental microbes require further study.

The transport of chemicals in the environment can occur through various mechanisms, including movement in water (surface water and groundwater), air (volatilization and atmospheric deposition), and through the food chain (bioaccumulation). Given the expected low water solubility of this compound and its esters, transport in dissolved form in water may be limited. However, they could be transported adsorbed to suspended particles in water or through the movement of contaminated soil or sediment.

Volatilization from water or soil to air is another potential transport pathway, influenced by a compound's vapor pressure and Henry's Law constant. The relatively high molecular weight of this compound and its esters may suggest lower volatility compared to smaller organic molecules.

While the general principles of environmental fate and transport apply to this compound and its derivatives, specific empirical data on their persistence, mobility, and transformation in various environmental matrices are limited in the available literature. Studies focusing on the environmental concentrations, degradation rates under different environmental conditions (e.g., aerobic vs. anaerobic, varying temperatures and pH), and potential for bioaccumulation of this compound are needed for a comprehensive understanding of its environmental fate.

Table 2: General Environmental Fate Processes for Organic Compounds

| Process | Description | Relevance to this compound (Inferred) |

| Biodegradation | Breakdown by microorganisms (bacteria, fungi). | Expected due to fatty acid structure, specific studies needed. |

| Abiotic Degradation | Transformation through chemical reactions (hydrolysis, photolysis). | Esters can undergo hydrolysis; photolysis potential is compound-specific. |

| Adsorption/Desorption | Binding to solid phases (soil, sediment). | Expected to adsorb due to hydrophobic nature. |

| Volatilization | Transfer from water or soil to air. | Potential, influenced by vapor pressure. |

| Transport in Water | Movement in dissolved phase or adsorbed to particles. | Limited in dissolved phase, potential on particles. |

| Transport in Soil | Movement through soil profile (leaching) or runoff. | Leaching potential influenced by adsorption. |

| Bioaccumulation | Uptake and accumulation in organisms. | Potential for lipophilic compounds, specific studies needed. |

Future Research Directions and Emerging Areas in Gondoate Studies

Integration of Omics Technologies for Comprehensive Gondoate Pathway Analysis

Future research will heavily rely on the integration of multi-omics technologies to achieve a comprehensive understanding of this compound biosynthesis, metabolism, and regulation across different organisms. While initial studies have identified the existence of a this compound biosynthesis pathway in microbes wikidata.org, the intricate details of this pathway, including all involved enzymes, regulatory elements, and intermediate metabolites, are not fully elucidated in all relevant biological systems.

Future studies should aim to combine genomics, transcriptomics, proteomics, and metabolomics data to construct detailed pathway maps. For instance, genomic data can identify potential genes encoding enzymes involved in fatty acid synthesis and modification. Transcriptomic analysis can reveal gene expression patterns under various conditions, indicating which genes are active in this compound production. Proteomics can identify and quantify the actual enzymes present, while metabolomics can track the levels of this compound, gondoic acid, and related fatty acids and precursors.

A hypothetical future study might investigate the this compound biosynthesis pathway in a specific bacterium known to produce gondoic acid. Table 1 illustrates potential data that could be generated from such an integrated omics approach, highlighting differentially expressed genes and proteins correlated with this compound production under optimized conditions.

Table 1: Hypothetical Integrated Omics Data for this compound Biosynthesis in Bacterium X

| Omics Layer | Analyte Type | Example Finding (Future) | Correlation with this compound Level (Hypothetical) |